RBC6 - 381186-64-7

RBC6

Catalog Number: EVT-279805
CAS Number: 381186-64-7
Molecular Formula: C16H14Cl2N4O2
Molecular Weight: 365.2 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
RBC6 is an inhibitor of the binding of Ral to its effector RALBP1. It acts by inhibiting Ral-mediated cell spreading of murine embryonic fibroblasts and anchorage-independent growth of human cancer cell lines.

6-amino-4-(substitutedphenyl)-1-(2,4-dinitrophenyl)-3-methyl-1,4-dihydropyrano(2,3-c)pyrazole-5-carbonitrile derivatives

Compound Description: This group of compounds represents a series of derivatives with various substitutions on the phenyl ring at the 4-position of the pyrano[2,3-c]pyrazole scaffold . The researchers synthesized these derivatives and evaluated their antimicrobial activity using the Cup borer method .

6-amino-4-(3-bromo-4-methoxyphenyl)-3-methyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile dimethyl sulfoxide monosolvate

Compound Description: This compound represents a specific pyrano[2,3-c]pyrazole derivative with a 3-bromo-4-methoxyphenyl substituent at the 4-position . The crystal structure of this compound, including its dimethyl sulfoxide monosolvate form, was determined by X-ray diffraction .

6-amino-4-(2-hydroxyphenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile (AMDPC)

Compound Description: This compound, abbreviated as AMDPC, exhibits potential anti-tumor activity . It was identified through MTT assay screening of various dihydropyrazopyrazole derivatives and demonstrated an IC50 of 46.52 μg/mL against Bcap-37 breast cancer cells .

6-Amino-3-methyl-4-(3,4,5-trimethoxyphenyl)-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile (Compound-I)

Compound Description: This compound, designated as Compound-I, is another example of a pyrano[2,3-c]pyrazole derivative, characterized by a 3,4,5-trimethoxyphenyl group at the 4-position . Its crystal structure has been determined by X-ray diffraction .

6-amino-4-substituted-3-methyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles

Compound Description: This broad category encompasses a series of pyrano[2,3-c]pyrazole derivatives featuring various substituents at the 4-position . These compounds were synthesized through one-pot, four-component condensation reactions catalyzed by the ionic liquid triethylammonium hydrogen sulphate . Notably, some derivatives within this series demonstrated promising anticancer activity against specific human cancer cell lines .

6-amino-4-(2-bromophenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile (1)

Compound Description: This specific pyrano[2,3-c]pyrazole derivative, identified as compound 1 in the study, served as a starting material for synthesizing various fused pyrazole derivatives . These derivatives were designed to target EGFR and VEGFR-2, crucial proteins involved in cancer development and angiogenesis . Compound 1 itself exhibited potent anticancer activity against HEPG2 human cancer cell lines, with an IC50 value nearly 10 times lower than the reference drug erlotinib .

6-Amino-4-[3-(benzyloxy)phenyl]-3-tert-butyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

Compound Description: This compound was identified as one of the components within the ethyl acetate fraction of Piper crocatum leaves . This fraction exhibited the highest antioxidant activity and α-glucosidase inhibitory activity .

6-amino-4-(2-chloro-5-nitrophenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile (1a)

Compound Description: This compound, designated as 1a, was a key starting material for synthesizing a new class of pyrazolopyrano-oxazines and pyrazolopyranopyrimidinones . These novel compounds were evaluated for their antimicrobial activity .

Source and Classification

The primary source of RBC6 is red blood cells, which are abundant in the human body and play a crucial role in oxygen transport. The classification of RBC6 can be detailed as follows:

  • Type: Biologically derived nanoparticle
  • Source: Red blood cells (erythrocytes)
  • Classification: Extracellular vesicle (specifically, red blood cell-derived extracellular vesicles)
Synthesis Analysis

The synthesis of RBC6 involves a series of steps that utilize red blood cells as the starting material. The following methods have been reported for synthesizing RBC-derived extracellular vesicles:

  1. Isolation of Red Blood Cells:
    • Red blood cells are collected from human or animal blood.
    • Leucocytes are removed using leukodepletion filters to ensure purity.
  2. Loading with Cargo:
    • Red blood cells can be pre-loaded with various therapeutic agents, such as polymers or RNA molecules, before the vesicle formation process.
    • Loading efficiency is assessed using techniques like flow cytometry and quantitative PCR.
  3. Extrusion Process:
    • The loaded red blood cells undergo a soft extrusion process through membranes with specific pore sizes (1 µm and 5 µm).
    • Optimal conditions for extrusion include maintaining a hematocrit level between 5% and 7% and performing the process at physiological temperature (37 °C) to enhance membrane fluidity.
  4. Characterization:
    • The resulting RBC-derived extracellular vesicles are characterized for size and loading efficiency using nanoparticle tracking analysis (NTA) and fluorescence-based methods.

This synthesis approach allows for high yields of RBC-derived extracellular vesicles that maintain their biological integrity while encapsulating therapeutic agents effectively .

Molecular Structure Analysis

The molecular structure of RBC6 can be described as a lipid bilayer encapsulating various biomolecules. Key characteristics include:

  • Lipid Composition: The membrane consists predominantly of phospholipids characteristic of red blood cell membranes, contributing to its biocompatibility.
  • Cargo Encapsulation: Inside the vesicle, therapeutic agents such as nucleic acids or polymers are encapsulated, which can vary in size and molecular weight depending on the loading process.
  • Size Range: The size of RBC-derived extracellular vesicles typically ranges from 100 to 300 nanometers, which is optimal for cellular uptake and systemic circulation.

The structural integrity and composition are crucial for the functionality of RBC6 in drug delivery applications .

Chemical Reactions Analysis

RBC6 participates in various chemical reactions primarily related to its interactions with target cells. Key reactions include:

  1. Endocytosis:
    • Upon administration, RBC-derived extracellular vesicles are taken up by target cells through endocytosis, a process that involves the engulfing of the vesicle by the cell membrane.
  2. Release of Cargo:
    • Once inside the target cell, the vesicle can fuse with endosomal membranes, leading to the release of its encapsulated cargo into the cytoplasm.
  3. Biochemical Interactions:
    • The components within RBC6 may engage in biochemical interactions with cellular machinery, potentially influencing gene expression or cellular responses depending on the nature of the cargo (e.g., RNA interference).

These reactions highlight the potential therapeutic mechanisms through which RBC6 can exert its effects in targeted drug delivery .

Mechanism of Action

The mechanism of action for RBC6 involves several steps:

  1. Targeting: The lipid bilayer facilitates targeting specific cell types based on surface markers recognized by receptors on target cells.
  2. Uptake: Following recognition, target cells internalize RBC-derived extracellular vesicles via endocytosis.
  3. Cargo Delivery: Once inside, the cargo is released into the cytoplasm where it can exert its biological effects—this may include gene silencing via small interfering RNA or modulation of cellular pathways through proteins or peptides carried by the vesicle.

This mechanism underscores the utility of RBC6 in delivering therapeutic agents efficiently while minimizing off-target effects .

Physical and Chemical Properties Analysis

RBC6 exhibits several notable physical and chemical properties:

  • Biocompatibility: Due to its biological origin from red blood cells, RBC6 is generally well-tolerated by living organisms.
  • Stability: The lipid bilayer provides stability against environmental factors such as pH changes and enzymatic degradation.
  • Size Distribution: Typically ranges from 100 to 300 nanometers, which is ideal for cellular uptake while avoiding rapid clearance from circulation.

These properties make RBC6 an attractive candidate for drug delivery systems .

Applications

RBC6 has numerous applications in scientific research and medicine:

  1. Drug Delivery Systems:
    • Utilized for targeted delivery of nucleic acids (e.g., mRNA, siRNA) or small molecules to specific cell types.
  2. Vaccine Development:
    • Potential use in vaccine formulations where antigens can be delivered effectively to immune cells.
  3. Diagnostics:
    • Can be engineered to carry biosensors for real-time monitoring of biological markers in diseases.
  4. Therapeutic Agents:
    • Explored for delivering chemotherapeutic agents directly to tumor sites, thereby reducing systemic toxicity.

The versatility in applications highlights the importance of RBC6 in advancing biomedical technologies .

Properties

CAS Number

381186-64-7

Product Name

RBC6

IUPAC Name

6-amino-4-(3,5-dichloro-2-hydroxyphenyl)-3-propyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

Molecular Formula

C16H14Cl2N4O2

Molecular Weight

365.2 g/mol

InChI

InChI=1S/C16H14Cl2N4O2/c1-2-3-11-13-12(8-4-7(17)5-10(18)14(8)23)9(6-19)15(20)24-16(13)22-21-11/h4-5,12,23H,2-3,20H2,1H3,(H,21,22)

InChI Key

NFPWWZIRTMIQKT-UHFFFAOYSA-N

SMILES

CCCC1=C2C(C(=C(OC2=NN1)N)C#N)C3=C(C(=CC(=C3)Cl)Cl)O

Solubility

Soluble in DMSO

Synonyms

RBC6; RBC-6; RBC 6;

Canonical SMILES

CCCC1=C2C(C(=C(OC2=NN1)N)C#N)C3=C(C(=CC(=C3)Cl)Cl)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.